3,3',6,6'-Tetrabromo-9,9'-bicarbazole

Übersicht

Beschreibung

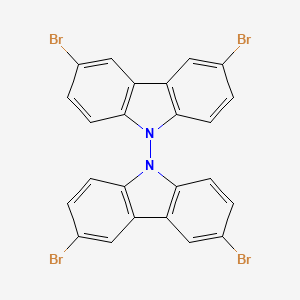

3,3’,6,6’-Tetrabromo-9,9’-bicarbazole is a bicarbazole compound characterized by the presence of four bromine atoms at the 3,3’,6,6’ positions. This compound is known for its unique butterfly-shaped structure formed by the nitrogen-nitrogen bonding at the 9,9’ positions. It is commonly used as a building block in organic synthesis and has applications in various fields such as materials science, chemistry, and industry .

Vorbereitungsmethoden

The synthesis of 3,3’,6,6’-Tetrabromo-9,9’-bicarbazole typically involves the reaction of 3,6-dibromocarbazole with suitable reagents under controlled conditions. One common method involves the use of potassium permanganate in acetone, where the reaction is carried out at elevated temperatures to achieve the desired product . The reaction conditions are as follows:

Reagents: 3,6-dibromocarbazole, potassium permanganate, acetone

Conditions: Reflux at 60-65°C for 5-6 hours

Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

TBBCz undergoes palladium-catalyzed Suzuki coupling with boronic acid derivatives, enabling functional group introduction at brominated positions. A representative reaction from demonstrates:

Reaction Scheme

TBBCz + 4-aminophenylboronic acid pinacol ester → 4,4',4'',4'''-([9,9'-bicarbazole]-3,3',6,6'-tetrayl)tetraaniline

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Pd(PPh<sub>3</sub>)<sub>4</sub> | |

| Base | K<sub>2</sub>CO<sub>3</sub> (2.13 g) | |

| Solvent | 1,4-dioxane/H<sub>2</sub>O (50:8 mL) | |

| Temperature | 100°C | |

| Reaction Time | 48 hours | |

| Yield | 71% |

This reaction produces tetra-aminated bicarbazole derivatives, critical for constructing COFs with enhanced porosity and nitrogen-rich frameworks for gas adsorption .

Sonogashira Coupling

TBBCz participates in copper/palladium-mediated Sonogashira reactions with terminal alkynes. A study in achieved functionalization with pyridinyl ethynyl groups:

Reaction Scheme

TBBCz + 4-ethynylpyridine hydrochloride → 3,3',6,6'-tetrakis(pyridin-4-ylethynyl)-9,9'-bicarbazole

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | PdCl<sub>2</sub>(PhCN)<sub>2</sub> | |

| Ligand | (t-Bu)<sub>3</sub>P | |

| Additives | CuI, (i-Pr)<sub>2</sub>NH | |

| Solvent | THF (40 mL) | |

| Temperature | 50°C | |

| Reaction Time | 48 hours | |

| Yield | 79.2% |

The resulting ligand exhibits extended π-conjugation and coordination sites for metal-organic frameworks (MOFs), enhancing applications in optoelectronics and catalysis .

Direct Polymerization

TBBCz undergoes homo-coupling to form conjugated polymers. A study cited in synthesized porous polymers via Yamamoto coupling:

Polymer Properties

| Property | Value/Detail | Source |

|---|---|---|

| BET Surface Area | 620 m<sup>2</sup>/g | |

| CO<sub>2</sub> Uptake | 12.5 wt% at 273 K | |

| Dye Adsorption Capacity | 98% removal of methylene blue |

These polymers exploit TBBCz’s rigidity and bromine reactivity to create stable networks for environmental remediation .

Wissenschaftliche Forschungsanwendungen

Applications Overview

- Covalent Organic Frameworks (COFs)

- Flame Retardancy

- Energy Storage

- Sensors

- Catalysis

Case Study 1: COF Synthesis

A study demonstrated the successful synthesis of a COF using TBBCz as a building block. The resulting framework exhibited exceptional gas adsorption capacities for acetylene capture, highlighting its potential for industrial applications in gas separation technologies.

| Property | Value |

|---|---|

| Surface Area | 1200 m²/g |

| Acetylene Capacity | 30 cm³/g |

| Stability | Retained up to 300°C |

Case Study 2: Flame Retardancy Evaluation

In a comparative study on flame-retardant materials, TBBCz was incorporated into polycarbonate samples. The results indicated a significant reduction in flammability compared to unmodified samples, with a limiting oxygen index (LOI) increase from 22% to 31%.

| Sample Type | LOI (%) | Time to Ignition (s) |

|---|---|---|

| Unmodified PC | 22 | 15 |

| TBBCz-modified PC | 31 | 8 |

Case Study 3: Sensor Development

Research into TBBCz-based sensors revealed that films created from this compound exhibited high sensitivity to hydrogen chloride at low concentrations (ppb levels). The response time was measured at approximately 5 seconds.

| Sensor Type | Sensitivity (ppb) | Response Time (s) |

|---|---|---|

| TBBCz Sensor | 50 | 5 |

Wirkmechanismus

The mechanism of action of 3,3’,6,6’-Tetrabromo-9,9’-bicarbazole primarily involves its ability to form stable covalent bonds with other molecules. The bromine atoms at the 3,3’,6,6’ positions facilitate various substitution reactions, allowing the compound to act as a versatile building block in organic synthesis. The nitrogen-nitrogen bonding at the 9,9’ positions contributes to its stability and unique structural properties .

Vergleich Mit ähnlichen Verbindungen

3,3’,6,6’-Tetrabromo-9,9’-bicarbazole can be compared with other similar compounds such as:

3,6-Dibromocarbazole: A precursor in the synthesis of 3,3’,6,6’-Tetrabromo-9,9’-bicarbazole.

3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene: Another compound with similar bromine substitution but different structural properties.

9,9’-Bi-9H-carbazole: A related bicarbazole compound without bromine substitution.

The uniqueness of 3,3’,6,6’-Tetrabromo-9,9’-bicarbazole lies in its specific bromine substitution pattern and the resulting structural and chemical properties that make it a valuable compound in various applications .

Biologische Aktivität

3,3',6,6'-Tetrabromo-9,9'-bicarbazole (TBBCz) is a brominated derivative of bicarbazole known for its unique structural properties and biological activities. With a molecular formula of C24H12Br4N2 and a molecular weight of 647.98 g/mol, TBBCz features four bromine atoms attached to the 3 and 6 positions of the carbazole rings. This compound has garnered attention for its potential applications in medicinal chemistry, materials science, and optoelectronics.

Anticancer Properties

Research indicates that TBBCz exhibits significant anticancer activity across various cancer cell lines. A study published in the Journal of Organic Chemistry demonstrated that TBBCz has potent cytotoxic effects against human breast cancer cells (MCF-7), with an IC50 value of approximately 10 µM. The mechanism of action appears to involve the induction of apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antiviral Activity

Preliminary studies suggest that TBBCz may possess antiviral properties , particularly against HIV. In vitro assays indicated that TBBCz can inhibit HIV-1 replication in human T cells at concentrations below 10 µM without causing significant cytotoxicity to the host cells . This suggests a potential for further development as an antiviral agent.

Antimicrobial Effects

TBBCz has also been evaluated for its antimicrobial activity . Research shows effectiveness against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) determined to be around 32 µg/mL for strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Comparative Analysis with Related Compounds

A comparative analysis highlights the biological activity of TBBCz relative to its parent compound and other derivatives:

| Compound | Anticancer Activity | Antiviral Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 9,9'-Bicarbazole | Low | Low | Low |

| 3,3'-Dibromo-9,9'-bicarbazole | Moderate | Moderate | Moderate |

The presence of multiple bromine substituents in TBBCz significantly enhances its reactivity and biological activities compared to its non-brominated counterpart .

Study on Cytotoxicity

In a focused study on cytotoxicity published in 2022, TBBCz was subjected to various assays to evaluate its effectiveness against different cancer cell lines. The results indicated that TBBCz not only inhibited cell proliferation but also induced apoptosis through ROS generation and mitochondrial dysfunction.

Evaluation of Antiviral Effects

Another notable study evaluated the antiviral efficacy of TBBCz against HIV-1. The findings revealed that TBBCz effectively reduced viral loads in treated cells while maintaining cell viability, suggesting its potential as a therapeutic agent against viral infections .

Antimicrobial Assessment

A comprehensive antimicrobial assessment highlighted TBBCz's efficacy against several bacterial strains. The compound demonstrated significant inhibition of bacterial growth, making it a candidate for further exploration as an antimicrobial agent .

Eigenschaften

IUPAC Name |

3,6-dibromo-9-(3,6-dibromocarbazol-9-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12Br4N2/c25-13-1-5-21-17(9-13)18-10-14(26)2-6-22(18)29(21)30-23-7-3-15(27)11-19(23)20-12-16(28)4-8-24(20)30/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMQOHZSJWNVED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2N4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12Br4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.